1-[4-(2-Amino-4-nitroanilino)phenyl]ethan-1-one
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Overview
Description
1-[4-(2-Amino-4-nitroanilino)phenyl]ethan-1-one is an organic compound that features a complex aromatic structure It is characterized by the presence of both amino and nitro functional groups attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Amino-4-nitroanilino)phenyl]ethan-1-one typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by acylation. The nitration process introduces the nitro group, while the acylation step attaches the ethanone moiety to the aromatic ring. Reaction conditions often involve the use of strong acids like sulfuric acid for nitration and catalysts such as aluminum chloride for acylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of hazardous chemicals and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Amino-4-nitroanilino)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to diamino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
1-[4-(2-Amino-4-nitroanilino)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Amino-4-nitroanilino)phenyl]ethan-1-one involves its interaction with various molecular targets. The nitro and amino groups can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and proteins, affecting their function and activity. Detailed studies are required to elucidate the specific pathways and molecular targets involved .
Comparison with Similar Compounds
- 1-(4-Hydroxyphenyl)ethan-1-one
- 1-(4-Amino-2-hydroxyphenyl)ethan-1-one
- 2-(2-Amino-4-nitroanilino)ethanol
Comparison: In contrast, similar compounds may lack one of these functional groups, resulting in different chemical properties and uses .
This detailed overview provides a comprehensive understanding of 1-[4-(2-Amino-4-nitroanilino)phenyl]ethan-1-one, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
78316-33-3 |
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Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
1-[4-(2-amino-4-nitroanilino)phenyl]ethanone |
InChI |
InChI=1S/C14H13N3O3/c1-9(18)10-2-4-11(5-3-10)16-14-7-6-12(17(19)20)8-13(14)15/h2-8,16H,15H2,1H3 |
InChI Key |
VDVRMVDACJXAKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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